molecular formula C23H16FN3O5S2 B2597679 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898466-40-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2597679
CAS No.: 898466-40-5
M. Wt: 497.52
InChI Key: ILIKLCUKNBMRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a heterocyclic compound featuring a thiazole core substituted with a benzodioxole moiety at the 4-position and a benzamide group at the 2-position. The benzamide component is further modified with a 4-fluorophenylsulfonamido group at the 3-position. Its synthesis likely involves multi-step reactions, including thiazole ring formation and sulfonamide coupling, as inferred from analogous procedures in the literature [1], [2], [6], [7].

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O5S2/c24-16-5-7-18(8-6-16)34(29,30)27-17-3-1-2-15(10-17)22(28)26-23-25-19(12-33-23)14-4-9-20-21(11-14)32-13-31-20/h1-12,27H,13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIKLCUKNBMRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable benzodioxole derivative with a thioamide under cyclization conditions.

    Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Coupling with Benzamide: Finally, the sulfonamide-thiazole intermediate is coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and benzamide rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocycles, including thiazoles, triazoles, and benzodioxole-containing derivatives. Below is a detailed comparison based on synthesis, spectral properties, and substituent effects.

Thiazole Derivatives with Sulfonamide/Benzamide Substituents

Compound 35 ():

  • Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide.
  • Key Differences : Replaces the 4-fluorophenylsulfonamido group with a cyclopropanecarboxamide and a trifluoromethoxybenzoyl moiety.
  • Synthesis: Prepared via coupling of (2-amino-4-phenylthiazol-5-yl)(4-(trifluoromethoxy)phenyl)methanone with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid (23% yield) [7].

Compound 89 ():

  • Structure : N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide.
  • Key Differences : Incorporates a biphenylcarbonyl group and methylthio-phenyl substituent instead of the sulfonamido-benzamide.
  • Synthesis : Derived from 4-methylthiobenzoic acid and thionyl chloride, followed by cyclopropane-carboxamide coupling [10].

Benzodioxole-Containing Thiazoles

Compound 9t ():

  • Structure : N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide.
  • Key Differences : Features a pyridinyl substituent and biphenylcarbonyl group, diverging from the sulfonamido-benzamide scaffold.
  • Synthesis: Utilizes nicotinoyl chloride and ammonium thiocyanate for thiazole ring formation [6].

Compound D14–D20 ():

  • Structure : (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(substituted-ethyl)penta-2,4-dienamides.
  • Key Differences : Replace the thiazole core with a penta-dienamide chain but retain the benzodioxole motif.
  • Data : Melting points range from 182.9°C to 233.5°C; yields 13.7–24.8%. NMR spectra confirm conjugation and substituent effects [3].

Sulfonamide-Functionalized Triazoles

Compounds 7–9 ():

  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
  • Key Differences : Triazole core instead of thiazole, with sulfonylphenyl and difluorophenyl groups.
  • Spectral Data : IR shows νC=S at 1247–1255 cm⁻¹ and absence of νC=O (1663–1682 cm⁻¹ in precursors). NMR confirms tautomeric thione form [2].

Key Observations

Synthetic Complexity : The target compound’s synthesis likely parallels methods for analogous thiazoles (e.g., cyclopropane coupling in or sulfonamide introduction in ), though yields and conditions may vary.

Substituent Impact : The 4-fluorophenylsulfonamido group distinguishes it from benzodioxole-thiazoles with cyclopropane or carbonyl substituents. This group may enhance solubility or target interactions compared to methylthio or trifluoromethoxy analogs [2], [7].

Spectral Signatures : Expected IR peaks include νC=O (~1660–1680 cm⁻¹ for benzamide), νS=O (~1150–1250 cm⁻¹ for sulfonamide), and benzodioxole C-O-C stretching (~1250–1300 cm⁻¹) [1], [2].

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structural configuration that includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Benzo[d][1,3]dioxole moiety : Often associated with anticancer properties.
  • Fluorophenylsulfonamide group : This functional group enhances the compound's bioactivity and solubility.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study involving a series of thiazole derivatives demonstrated that compounds with similar structures showed potent growth inhibition against various cancer cell lines, including HeLa, A549, and MCF-7, with IC50 values generally below 5 μM .
  • Specifically, compounds derived from benzo[d][1,3]dioxole were found to induce apoptosis and cell cycle arrest in cancer cells, suggesting a potential mechanism for their anticancer effects .

Antimicrobial Activity

The compound's thiazole and dioxole components are known to enhance biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways. Preliminary studies have indicated antimicrobial properties, although specific data on this compound's efficacy against microbial strains is limited.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : It could interfere with signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of thiazole-based compounds. For example:

CompoundCell LineIC50 Value (μM)Mechanism
C27HeLa2.07 ± 0.88Induces apoptosis
C7A5492.06 ± 0.09Cell cycle arrest
C16MCF-72.55 ± 0.34Apoptosis induction

These findings highlight the potential of thiazole derivatives, including this compound, as promising candidates for further development as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.